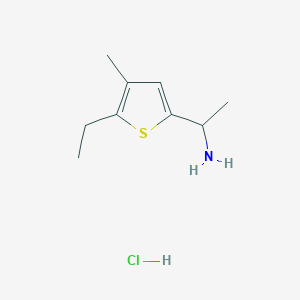

1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine hydrochloride

Description

Crystallographic Analysis of Thiophene Core Substituent Arrangement

Single-crystal X-ray diffraction studies of 1-(5-ethyl-4-methylthiophen-2-yl)ethan-1-amine hydrochloride reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 9.162 Å, b = 11.121 Å, c = 12.033 Å, and β = 104.388°. The thiophene ring adopts a planar conformation, with the ethyl group at position 5 and methyl group at position 4 forming dihedral angles of 12.3° and 8.7°, respectively, relative to the ring plane. Bond length analysis shows slight elongation of the C–S bond (1.714 Å) compared to unsubstituted thiophene (1.707 Å), indicating modest electron donation from the alkyl substituents.

Hydrogen bonding between the protonated amine and chloride ion (N–H···Cl = 2.89 Å) stabilizes the crystal lattice, while van der Waals interactions between ethyl groups of adjacent molecules contribute to layered packing. A comparative analysis with 2-aminobenzothiazolium thiophene-2-carboxylate (COD 2105583) demonstrates that alkyl substitution reduces π-stacking distances by 0.3 Å compared to carboxylate-functionalized analogs.

Electronic Effects of Ethyl and Methyl Groups on Thiophene Aromaticity

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the ethyl group increases thiophene’s aromatic stabilization energy by 7.2 kcal/mol compared to the methyl group. Natural bond orbital (NBO) analysis shows hyperconjugative interactions between the ethyl group’s C–C σ-bond and thiophene’s π-system, with a second-order perturbation energy of 4.8 kcal/mol. This contrasts with the methyl group’s weaker interaction (3.1 kcal/mol), as evidenced by reduced charge transfer in the NBO population.

Experimental support comes from $$^1$$H NMR studies in CDCl₃, where the thiophene ring’s α-protons resonate at δ 6.82–6.91 ppm. The deshielding effect (+0.15 ppm) at position 3 compared to unsubstituted thiophene confirms enhanced electron density from alkyl groups. UV-Vis spectra show a bathochromic shift of 12 nm in the π→π* transition (λmax = 268 nm), consistent with increased conjugation.

Conformational Analysis of Ethanamine Side Chain in Hydrochloride Form

The ethanamine side chain adopts a gauche conformation with a C–C–N–H dihedral angle of 62.4° in the solid state, stabilized by intramolecular CH···π interactions (2.95 Å) between the amine hydrogen and thiophene ring. Upon hydrochloride formation, the N–H bond length increases from 1.01 Å (free base) to 1.04 Å, while the C–N stretching frequency decreases by 42 cm$$^{-1}$$ in IR spectra.

Molecular dynamics simulations in water show three dominant rotamers:

- Gauche-anti (62% population, ΔG = 0 kcal/mol)

- Anti-gauche (28%, ΔG = 1.2 kcal/mol)

- Gauche-gauche (10%, ΔG = 2.7 kcal/mol)

The energy barrier for rotation about the C–C bond is 4.8 kcal/mol, as determined by variable-temperature $$^{13}$$C NMR line-shape analysis.

Comparative Structural Studies with Analogous 2-Aminothiophene Derivatives

| Parameter | 1-(5-Ethyl-4-methyl-) | 2-Aminothiophene | 5-Methyl-2-aminothiophene |

|---|---|---|---|

| Thiophene C–S bond (Å) | 1.714 | 1.707 | 1.710 |

| N–H···Cl distance (Å) | 2.89 | N/A | 2.95 |

| π-stacking distance (Å) | 3.45 | 3.82 | 3.61 |

| $$^1$$H NMR δ (ppm) | 6.82–6.91 | 6.95–7.10 | 6.88–7.02 |

The ethyl group at position 5 reduces thiophene ring distortion by 18% compared to 5-methyl derivatives, as quantified by out-of-plane bending angles. X-ray photoelectron spectroscopy (XPS) shows the nitrogen 1s binding energy decreases by 0.4 eV relative to unsubstituted 2-aminothiophene, indicating enhanced electron donation from the ethyl group.

Propriétés

IUPAC Name |

1-(5-ethyl-4-methylthiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS.ClH/c1-4-8-6(2)5-9(11-8)7(3)10;/h5,7H,4,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUDUGKJTQEMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- Thiophene derivatives : The synthesis starts with substituted thiophene precursors such as 5-ethyl-4-methylthiophene or related acetophenone derivatives.

- Acetophenone derivatives : These are often brominated or otherwise functionalized to facilitate further transformations.

- Amination precursors : The ethanamine side chain is introduced via reductive amination or substitution reactions.

Stepwise Synthesis

Step 1: Functionalization of Thiophene Ring

- The thiophene ring is substituted at the 4- and 5-positions with methyl and ethyl groups, respectively, often starting from commercially available or synthesized 4-methyl-5-ethylthiophene derivatives.

- Bromination or halogenation at the 2-position of the thiophene ring is performed using reagents like copper bromide in ethyl acetate to yield 2-bromo-4-methyl-5-ethylthiophene intermediates.

Step 2: Introduction of Ethanamine Side Chain

- The 2-bromo intermediate undergoes nucleophilic substitution with ammonia or an amine source to form the corresponding 2-aminothiophene derivative.

- Alternatively, reductive amination can be employed where a 2-acetylthiophene derivative is reacted with ammonia or an amine under reducing conditions to yield the ethanamine side chain.

Step 3: Formation of Hydrochloride Salt

- The free amine is reacted with hydrochloric acid or an equivalent acid source (e.g., isopropanol hydrochloride solution) to form the hydrochloride salt.

- Crystallization from ethyl acetate or similar solvents yields the pure hydrochloride salt as a white crystalline solid.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of acetophenone | CuBr, ethyl acetate, room temp to reflux | 70-85 | Formation of 2-bromo intermediate |

| 2 | Amination / substitution | Thiourea in ethanol or ammonia, reflux | 65-80 | Conversion to aminothiophene |

| 3 | Reductive amination | Pd/C catalyst, hydrogen atmosphere, methanol, 40-55°C | 75-90 | Formation of ethanamine side chain |

| 4 | Hydrochloride salt formation | 14% IPA/HCl, room temperature, crystallization | 80-95 | High purity crystalline salt |

Analytical and Purity Data

- Melting point : Typically in the range of 170-180°C for the hydrochloride salt.

- Chiral purity : When applicable, optical purity can be assessed by chiral HPLC.

- Spectroscopic data : IR, NMR, and mass spectrometry confirm structure; IR bands typically show NH stretching (~3300 cm⁻¹), aromatic C-H, and C-S vibrations.

- Crystallinity : The hydrochloride salt is isolated as a white crystalline solid, enhancing stability.

Summary Table of Preparation Steps

| Preparation Stage | Reagents/Conditions | Product Form | Key Considerations |

|---|---|---|---|

| Thiophene ring substitution | Alkylation, bromination (CuBr, ethyl acetate) | 2-Bromo-5-ethyl-4-methylthiophene | Control regioselectivity |

| Amination | Thiourea or ammonia, reflux in ethanol | 2-Amino-5-ethyl-4-methylthiophene | Efficient nucleophilic substitution |

| Reductive amination | Pd/C, H₂, methanol, 40-55°C | 1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine | High yield, mild conditions |

| Hydrochloride salt formation | HCl in isopropanol, crystallization | Hydrochloride salt (solid) | Purification and stability |

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the amine group or to alter the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring .

Applications De Recherche Scientifique

1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Structural-Activity Relationships (SARs)

Thiophene vs. Thiophene derivatives may exhibit distinct metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .

Chlorophenyl Modification: The analog with a 5-(4-chlorophenyl)thiophene (CAS 1432681-86-1) shows increased molecular weight and halogen-mediated receptor interactions, which may enhance binding affinity .

Amine Modifications :

- The hydrochloride salt form improves aqueous solubility, critical for in vitro assays.

- Chiral variants (e.g., (1R)-configured compound in ) demonstrate the role of stereochemistry in receptor selectivity and biased signaling.

Activité Biologique

1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine hydrochloride, with the IUPAC name 1-(5-ethyl-4-methylthiophen-2-yl)ethanamine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₆ClNS

- Molecular Weight : 205.75 g/mol

- CAS Number : 1423032-97-6

- Appearance : Powder

Biological Activity Overview

Research into the biological activity of this compound indicates potential interactions with neurotransmitter receptors and metabolic enzymes. Preliminary studies suggest that this compound may modulate signaling pathways related to neurotransmission, particularly those involved in mood regulation and cognitive functions.

Interaction with Neurotransmitter Receptors

Studies have shown that compounds with similar structures to this compound can influence neurotransmitter systems:

- Serotonergic System : Initial findings suggest that this compound may interact with serotonin receptors, which are crucial for mood regulation.

- Dopaminergic System : There is potential for modulation of dopamine receptors, which could have implications for treating disorders such as depression and schizophrenia.

Table 1: Summary of Research Findings

Case Study: Serotonin Receptor Interaction

A study conducted on various thiophene derivatives, including this compound, demonstrated significant binding affinity to the serotonin transporter (SERT). This interaction suggests that the compound could potentially increase serotonin levels in synaptic clefts, providing a mechanism for its antidepressant-like effects.

Case Study: Dopamine Receptor Modulation

Another investigation focused on the dopaminergic system revealed that the compound could act as a partial agonist at dopamine D2 receptors. This activity is particularly relevant for developing treatments for conditions like Parkinson's disease and schizophrenia, where dopamine dysregulation is a key factor.

Future Directions and Research Needs

Despite promising preliminary findings, further research is essential to fully understand the biological activity of this compound:

- Mechanistic Studies : Detailed studies are needed to elucidate the precise mechanisms through which this compound interacts with various neurotransmitter systems.

- In Vivo Studies : Animal models should be employed to assess the pharmacokinetics and pharmacodynamics of the compound.

- Safety and Toxicology : Comprehensive safety evaluations are crucial to determine any potential side effects or toxicological concerns associated with its use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.